Yttrium(III) phosphate hydrate

Vue d'ensemble

Description

Yttrium(III) phosphate hydrate is a compound that includes yttrium, phosphate anions, and water molecules. It is known for its various phases and morphologies, which can be influenced by the synthetic conditions during its formation. The compound has been studied for its potential applications in luminescent materials and other optical systems due to the rare-earth elements it can incorporate .

Synthesis Analysis

The synthesis of yttrium(III) phosphate hydrate nanoparticles can be achieved through microwave-hydrothermal crystallization of freshly precipitated gels. The phase composition and morphology of these nanoparticles are highly dependent on the synthesis conditions, such as the presence of phosphate anion excess or the pH of the reaction mixture. The hexagonal hydrate phase, in particular, can be stabilized by hydroxyl groups at elevated temperatures .

Another method, solution precipitation, is used to synthesize Tb3+-doped yttrium orthophosphate, which transitions from a hydrated to a dehydrated state upon heat treatment. This process also involves a structural transformation from a monoclinic churchite-type to a tetragonal xenotime-type structure .

Molecular Structure Analysis

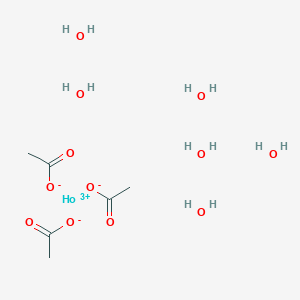

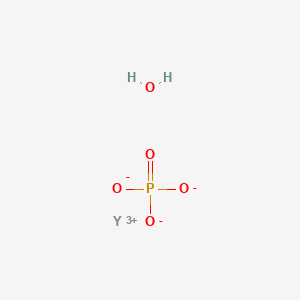

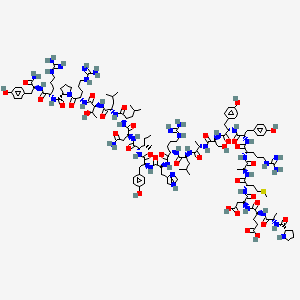

The molecular structure of yttrium(III) phosphate hydrate can vary. For instance, the yttrium phosphate dihydrate YPO4·2H2O has a gypsum-type crystal structure with a metal-phosphate 2D polymeric network. Water molecules coordinated by yttrium atoms provide hydrogen bonding between layers, resulting in a three-dimensional network .

Chemical Reactions Analysis

The chemical reactions of yttrium(III) phosphate hydrate are often associated with its luminescent properties. For example, the luminescent efficiency of Tb3+-doped YPO4 is influenced by the presence of OH- ions, which can quench luminescence. Preventing or eliminating OH- ions within the host matrix can significantly improve luminescent efficiency .

Physical and Chemical Properties Analysis

Yttrium(III) phosphate hydrate exhibits a variety of physical and chemical properties that are of interest for various applications. The compound's structure and thermal properties can be tailored by modifying the composition, as seen in yttrium alumino-phosphate glasses. These modifications can affect properties such as Vickers hardness and thermal stability .

The dissolution properties of yttrium-containing phosphate glasses have been studied, revealing that yttrium incorporation strengthens the glass against dissolution, which is beneficial for applications requiring durable materials .

Additionally, layered yttrium hydroxide has been investigated for its potential in adsorbing and recovering phosphate from water. This material exhibits high adsorptive ability for anions over a wide pH range and can be used for phosphate detection and recovery in various water sources .

Applications De Recherche Scientifique

Biomedical Applications

Yttrium (Y)-based bioceramics, including Yttrium phosphate (YPO4), are significant in radiation therapy and biomedical applications. The preparation of YPO4 and Y-doped calcium phosphate (Y-CaP) microspheres is achieved through a low-temperature method using CaP microspheres as a template. This process is facilitated by the dehydration effect of ethanol to CaP materials and hydrated ions transportation in amorphous CaP microspheres, offering a new approach for the preparation of Y or rare earth elements-based bioceramic materials (Zhou & Bhaduri, 2015).

Chemical Structure and Hydration

The structure and hydration of the Yttrium(III) ion in aqueous solutions have been thoroughly investigated. The ion is hydrated by eight water molecules, forming a slightly asymmetric distribution of the Y−O bond distances. This structural information is essential for understanding the behavior of Yttrium(III) phosphate hydrate in various applications (Lindqvist-Reis et al., 2000).

Nanotechnology

Yttrium phosphate hydrate nanocrystals have been synthesized and assembled into close-packed regular superstructures through noncovalent interactions of long-chain molecules attached to the surfaces of inorganic nanocrystals. This signifies its potential use in nanotechnology and materials science (Huo, Chen & Li, 2006).

Radiotherapy

Yttrium phosphate microspheres have shown high chemical durability, making them suitable for intra-arterial radiotherapy. These microspheres, with smooth surfaces and diameters of around 25 μm, exhibit sufficient chemical durability for clinical application in intra-arterial radiotherapy (Kawashita et al., 2011).

Geochemistry

The solubility of rare earth element phosphates, including Yttrium(III) phosphate, has been studied from 23 to 150 °C. These studies provide crucial data for modeling dissolution and precipitation of these phases in crustal fluids, important for understanding their behavior in natural settings (Çetiner, Wood & Gammons, 2005).

Trace Element Analysis

Yttrium phosphate coprecipitation technique is useful for quantitatively separating and concentrating trace elements like lead and iron(III), demonstrating its potential application in analytical chemistry (Kagaya, Araki & Hasegawa, 2000).

Mécanisme D'action

Target of Action

Yttrium(III) phosphate hydrate is primarily used in the production of phosphors, particularly the red phosphors used in television set cathode ray tube (CRT) displays and in LEDs . It is also used in the production of electrodes, electrolytes, electronic filters, lasers, and superconductors .

Mode of Action

It is known that yttrium(iii) phosphate can be obtained by reacting yttrium chloride and sodium phosphate, or by reacting yttrium nitrate and diammonium hydrogen phosphate in solution .

Biochemical Pathways

It is known that yttrium phosphate reacts with concentrated alkali to form yttrium hydroxide .

Result of Action

It is known that ce3±doped yttrium phosphate shows luminescence in the uv range and can be used for tanning lamps .

Action Environment

The action of Yttrium(III) phosphate hydrate can be influenced by environmental factors. For instance, Yttrium phosphate can be prepared by reacting yttrium chloride and phosphoric acid at 3540°C, and then ammonia solution is added dropwise to react .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

yttrium(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.Y/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIYNWVOHBLOFM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

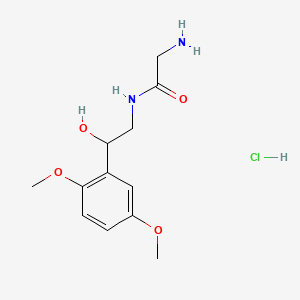

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Y+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5PY | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724887 | |

| Record name | Yttrium phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium(III) phosphate hydrate | |

CAS RN |

34054-55-2 | |

| Record name | Yttrium phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)